Solubility Profile of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
Solubility Profile of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
An In-depth Technical Guide
Abstract
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for the quantitative determination of its solubility profile, and an interpretation of expected results. Due to the absence of extensive quantitative solubility data in the public domain for this specific molecule, this guide focuses on enabling researchers to generate reliable data through established methodologies.
Introduction and Physicochemical Overview
Substituted pyrazoles are a cornerstone of modern synthetic chemistry, frequently appearing as core structural motifs in pharmaceuticals and agrochemicals.[2][3] 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (C₆H₈N₂O₂) is a member of this class, featuring a unique combination of functional groups that dictate its chemical behavior and physical properties.
Molecular Structure:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing to the molecule's polarity.
-
Methoxy Group (-OCH₃): An electron-donating group and a hydrogen bond acceptor.
-
N-Methyl Group (-CH₃): A small, non-polar alkyl group.
-
Carbaldehyde Group (-CHO): A polar, electron-withdrawing group that can act as a hydrogen bond acceptor.
The interplay of these groups—the polar pyrazole ring, the hydrogen-bond-accepting methoxy and aldehyde oxygens, and the non-polar N-methyl group—suggests a nuanced solubility profile. The molecule's overall polarity indicates that it will exhibit preferential solubility in polar solvents over non-polar ones.[4] The principle of "like dissolves like" provides the foundational basis for predicting its behavior. Solvents capable of engaging in dipole-dipole interactions and accepting hydrogen bonds are expected to be effective at solvating this molecule.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the Gibbs free energy change (ΔG), which involves overcoming two primary energy barriers:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvent Cavitation Energy: The energy needed to create a space or cavity within the solvent to accommodate a solute molecule.
These energy inputs are offset by the Solvation Energy , which is released when solute molecules form favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with solvent molecules.[5]
For 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, effective solvents will be those whose interactions with the solute can provide sufficient energy to overcome the compound's crystal lattice energy.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the target molecule has no strong hydrogen bond donors, the solvent's ability to interact with the lone pairs on the nitrogen and oxygen atoms can promote solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and are excellent hydrogen bond acceptors, allowing for strong dipole-dipole interactions with the polar pyrazole and carbaldehyde moieties. They are often excellent solvents for compounds of this type.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form strong intermolecular interactions with the polar functional groups of the solute. Consequently, the solvation energy is unlikely to overcome the lattice energy, leading to poor solubility.[6]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Isothermal Shake-Flask Method .[7][8][9] This method is considered the "gold standard" as it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (crystalline solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.[10] As a starting point, add approximately 50-100 mg of the compound to each vial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[10] Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[10]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to allow for sedimentation of the excess solid. To ensure complete removal of undissolved particles, perform one of the following:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to avoid solvent evaporation or temperature changes.[10]
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine its concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the final solubility in standard units such as mg/mL, g/L, or mol/L.
Self-Validating System and Controls
To ensure the trustworthiness of the results, the protocol must include self-validating checks:
-
Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility values from sequential time points are statistically identical (e.g., within a ±5% margin).[8]
-
Presence of Excess Solid: Visually confirm that undissolved solid remains in each vial at the end of the experiment. Its absence would mean that only a minimum solubility value was determined, not the true saturation point.[10]
-
Triplicate Measurements: Each solvent experiment should be performed in triplicate to assess the precision and reproducibility of the results.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Isothermal Shake-Flask solubility determination protocol.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Data Presentation and Interpretation
While specific experimental data for this compound is not publicly available, the results from the described protocol should be organized for clear comparison. The following table illustrates the expected qualitative solubility profile based on physicochemical principles.
| Solvent | Solvent Class | Predicted Solubility (at 25 °C) | Rationale for Prediction |
| Heptane | Non-Polar | Very Low | Mismatch in polarity; weak solute-solvent interactions. |
| Toluene | Non-Polar (Aromatic) | Low | Pi-stacking with pyrazole ring possible, but overall polarity mismatch dominates. |
| Dichloromethane | Polar Aprotic | Moderate | Moderate dipole moment allows for some solute-solvent interaction. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Polar ester group and H-bond acceptor capability facilitate dissolution. |
| Acetone | Polar Aprotic | High | Strong dipole moment and H-bond acceptor. |
| Acetonitrile | Polar Aprotic | High | High polarity and dipole moment lead to favorable interactions. |
| Isopropanol | Polar Protic | High | Capable of hydrogen bonding and strong polar interactions. |
| Ethanol | Polar Protic | Very High | Strong polar interactions and hydrogen bonding with solute's heteroatoms. |
| Methanol | Polar Protic | Very High | Highest polarity among alcohols listed, leading to strong solvation. |
| DMSO | Polar Aprotic | Very High | Very high polarity and strong H-bond acceptor, excellent for this class of compounds. |
Interpretation: The expected trend shows a clear correlation between solvent polarity and the solubility of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.[6][11] The high solubility in polar aprotic solvents like DMSO and acetonitrile, and polar protic solvents like methanol and ethanol, is driven by strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the pyrazole N-H (in its tautomeric form) or interact with the lone pairs on the oxygen and nitrogen atoms. Conversely, the inability of non-polar solvents like heptane to form meaningful energetic interactions with the polar solute results in very low solubility.
Conclusion and Practical Implications
This technical guide establishes a robust framework for understanding and experimentally determining the solubility profile of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic organic solvents and poorly soluble in non-polar solvents.
For researchers, scientists, and drug development professionals, obtaining precise solubility data via the provided Isothermal Shake-Flask protocol is a critical step. This data directly informs:
-
Reaction Chemistry: Selection of appropriate solvents to ensure reactants are in the same phase.
-
Purification: Choice of solvent systems for crystallization or chromatography.
-
Formulation: Development of stable solutions for in vitro and in vivo screening, requiring knowledge of solubility in vehicles like DMSO or ethanol.
-
Process Development: Scaling up syntheses where solubility impacts reaction kinetics and yield.
By following the rigorous, self-validating experimental design outlined herein, laboratories can generate the high-quality, reliable solubility data essential for advancing research and development involving this promising chemical entity.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid - ChemicalBook. (n.d.).
- Annex 4 - World Health Organization (WHO). (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Solubility of Organic Compounds - Chemistry. (2023, August 31).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1).
- 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. (n.d.).
- 3-methoxy-1-methyl-1h-pyrazole-4-carbaldehyde - PubChemLite. (n.d.).
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.).
- Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10).
- 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4 - ChemicalBook. (2025, July 24).
- 3-methoxy-1-methyl-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.).
- The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC. (n.d.).
- Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. (2023, December 6).
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (2009, November 5).
- Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water | The Journal of Chemical Physics | AIP Publishing. (2023, June 5).
Sources
- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
